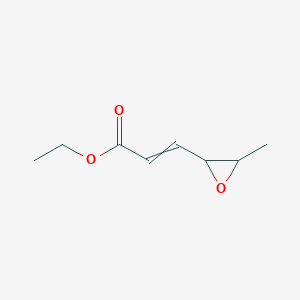
Ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate is an organic compound with the molecular formula C₇H₁₀O₃. It is a derivative of acrylic acid and contains an epoxide group, making it a valuable intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it useful in multiple scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of acrylic acid with ethylene oxide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Another method involves the chemo-enzymatic synthesis from renewable levoglucosenone. This pathway includes lipase-mediated Baeyer-Villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and treatment with sodium ethoxide/methoxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. These reactions are carried out in the presence of catalysts such as ion exchange resins or sulfuric acid. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
化学反応の分析
Types of Reactions
Ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the compound under mild conditions, such as room temperature and neutral pH.
Major Products Formed
The major products formed from these reactions include diols, alcohols, alkanes, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学的研究の応用
Ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties
作用機序
The mechanism of action of ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate involves its reactivity with nucleophiles and electrophiles. The epoxide group is highly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in organic synthesis to create new compounds with desired properties. The molecular pathways involved include nucleophilic attack on the epoxide ring, leading to ring-opening and subsequent formation of new chemical bonds .
類似化合物との比較
Similar Compounds
- Methyl 3-(3-methyloxiran-2-yl)prop-2-enoate
- Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate
- Methyl (S)-3-(oxiran-2-yl)propanoate
Uniqueness
This compound is unique due to its combination of an epoxide group and an acrylic ester moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
特性
IUPAC Name |
ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-10-8(9)5-4-7-6(2)11-7/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYGAZAJIHMCNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1C(O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














